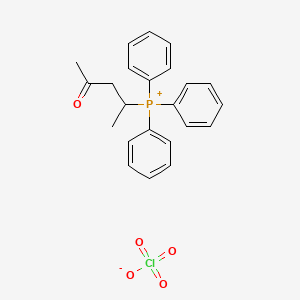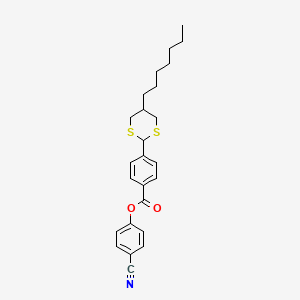
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group, a heptyl chain, and a dithian ring, all connected to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate typically involves multiple steps, starting with the preparation of the dithian ring. The dithian ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. The heptyl chain is then introduced through alkylation reactions.
The cyanophenyl group is usually prepared separately through nitration and subsequent reduction of a suitable aromatic compound. The final step involves the esterification of the cyanophenyl group with the dithian-heptyl intermediate under appropriate conditions, such as the use of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate undergoes various types of chemical reactions, including:
Oxidation: The dithian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The dithian ring may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The heptyl chain contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl 4-(5-heptyl-1,3-dithian-2-YL)benzoate can be compared with other similar compounds, such as:
4-Cyanophenyl 4-(5-methyl-1,3-dithian-2-YL)benzoate: Differing by the length of the alkyl chain, which affects its physical and chemical properties.
4-Cyanophenyl 4-(5-heptyl-1,3-thiadiazol-2-YL)benzoate: Featuring a thiadiazole ring instead of a dithian ring, leading to different reactivity and biological activity.
Eigenschaften
CAS-Nummer |
86570-96-9 |
|---|---|
Molekularformel |
C25H29NO2S2 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-(5-heptyl-1,3-dithian-2-yl)benzoate |
InChI |
InChI=1S/C25H29NO2S2/c1-2-3-4-5-6-7-20-17-29-25(30-18-20)22-12-10-21(11-13-22)24(27)28-23-14-8-19(16-26)9-15-23/h8-15,20,25H,2-7,17-18H2,1H3 |
InChI-Schlüssel |
CCGRGYPGPUKFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





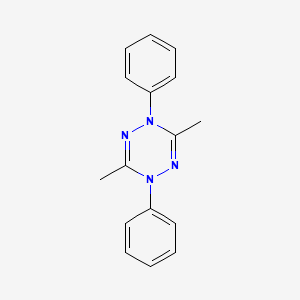
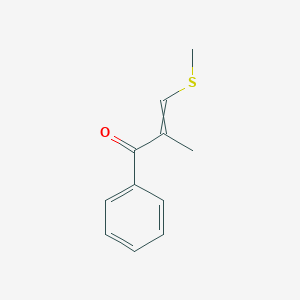
![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)


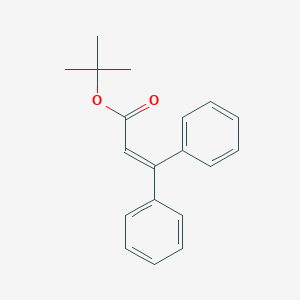
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
